molecular formula C26H28N6O B2988935 N-cyclopentyl-1-methyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034419-84-4

N-cyclopentyl-1-methyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2988935
CAS No.: 2034419-84-4
M. Wt: 440.551
InChI Key: GXMDSORUEOBSTF-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-methyl-3-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C26H28N6O and its molecular weight is 440.551. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Compounds with a pyrazolopyrimidine core have been synthesized and evaluated for their anticancer and anti-inflammatory activities. For instance, novel pyrazolopyrimidines derivatives demonstrated promising cytotoxic activities against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in the inflammatory process. Such compounds exhibit potential as anticancer and anti-inflammatory agents, highlighting the relevance of pyrazole derivatives in therapeutic research (Rahmouni et al., 2016).

Antimicrobial Activity

Multicomponent cyclocondensation reactions involving pyrazole derivatives have led to the synthesis of compounds with notable antibacterial, antitubercular, and antimalarial activities. Such findings underscore the potential of pyrazole-based compounds in addressing various infectious diseases and highlight their significance in the development of new antimicrobial agents (Sapariya et al., 2017).

Antifungal Applications

Research into N-substituted pyrazole derivatives has uncovered compounds with moderate antifungal activities against phytopathogenic fungi, suggesting their potential use in agricultural fungicides. The ability of these compounds to inhibit fungal growth further demonstrates the versatility of pyrazole derivatives in developing agents for combating fungal infections (Wu et al., 2012).

Properties

IUPAC Name

N-cyclopentyl-2-methyl-5-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O/c1-30-25(19-24(28-30)20-7-3-2-4-8-20)26(33)32(22-9-5-6-10-22)18-17-31-16-13-23(29-31)21-11-14-27-15-12-21/h2-4,7-8,11-16,19,22H,5-6,9-10,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMDSORUEOBSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N(CCN3C=CC(=N3)C4=CC=NC=C4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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